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Compound of Interest

Compound Name: BMS-303141

Cat. No.: B10782889

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BMS-303141, a potent inhibitor of ATP-
citrate lyase (ACLY), with other relevant inhibitors of ACLY and fatty acid synthase (FAS). The
specificity of BMS-303141 is assessed through a review of available competitive binding data
and inhibitory concentrations. Detailed experimental protocols for relevant assays are provided
to support the reproduction of these findings.

Executive Summary

BMS-303141 is a potent and cell-permeable inhibitor of ATP-citrate lyase (ACLY) with a
reported IC50 of 0.13 pM.[1][2][3] ACLY is a crucial enzyme that links carbohydrate and lipid
metabolism, making it an attractive target for therapeutic intervention in metabolic diseases and
cancer. While BMS-303141 demonstrates high potency towards ACLY, a comprehensive public
screening against a broad panel of other enzymes to definitively establish its specificity is not
readily available. This guide compiles the existing data on BMS-303141 and compares it to
other inhibitors targeting ACLY and the related lipogenic enzyme, fatty acid synthase (FAS), to
provide a framework for assessing its specificity.

Data Presentation: Comparative Inhibitor
Performance
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The following tables summarize the inhibitory potency (IC50 and Ki values) of BMS-303141
and other selected inhibitors against their primary targets.

Table 1: ATP-Citrate Lyase (ACLY) Inhibitors

Compound Target IC50 Ki Assay Method
ACLY (human, -
BMS-303141 ] 0.13 uM[1][2] Not Reported Not Specified
recombinant)
ADP-Glo
NDI-091143 ACLY (human) 2.1 nM[1][2] 7.0 nM[1][2]
Assay[1][2]
Bempedoic Acid ) .
ACLY (hepatic) 29 uM[2] Not Reported Not Specified
(ETC-1002)
Potent and
specific inhibitor ~
SB-204990 ACLY Not Reported Not Specified
(IC50 not
specified)
ACLY-IN-1 ACLY 8.3 nM[1] Not Reported Not Specified
Forrestiacids J ACLY 2.6 uM[1] Not Reported Not Specified
Hydroxycitric Competitive
) ACLY Not Reported 3uM o
acid Inhibition
Table 2: Fatty Acid Synthase (FAS) Inhibitors
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Compound Target IC50
GSK2194069 FAS (human, purified) 0.0604 uM
TVB-3166 FAS (human, purified) 0.0736 puM
Fasnall FAS (human, purified) 3.71 uM
FT-4101 FASN (human) 40 nM
Not specified (slow-binding
C75 FAS o
inhibitor)
Orlistat FASN (thioesterase domain) Not specified
) FASN (ketoacyl synthase -
Cerulenin ) Not specified
domain)
_ FASN (enoyl reductase »
Triclosan Not specified

domain)

Experimental Protocols

Detailed methodologies for key enzymatic assays are provided below.

ATP-Citrate Lyase (ACLY) Activity Assay (Radiometric)

This protocol describes a direct measurement of ACLY activity by quantifying the incorporation

of radiolabeled acetyl-CoA from citrate.

Materials:

Purified human ACLY enzyme

Substrates: 100 uM Coenzyme A (CoA), 400 uM ATP
Radiolabeled Substrate: 150 uM [14C]citrate

Quenching Solution: 0.5 M EDTA

Assay Buffer: 87 mM Tris (pH 8.0), 20 uM MgCI2, 10 mM KCI, 10 mM DTT
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e Scintillation Cocktail: MicroScint-O

o 384-well plates

e Liquid scintillation counter

Procedure:

Prepare the reaction mixture in a 384-well plate containing Assay Buffer, CoA, ATP, and
[14C]citrate.

 To test inhibition, pre-incubate the enzyme with various concentrations of the inhibitor (e.g.,
BMS-303141) in the assay buffer for a specified time.

« Initiate the enzymatic reaction by adding the purified ACLY enzyme to the reaction mixture.
¢ Incubate the plate at 37°C for 3 hours.
o Terminate the reaction by adding 1 pL of 0.5 M EDTA to each well.

e Add 60 pL of MicroScint-O to each well and incubate at room temperature overnight with
gentle shaking.

o Measure the radioactivity in a liquid scintillation counter to determine the amount of
[14Clacetyl-CoA produced.

o Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.

Fatty Acid Synthase (FAS) Activity Assay
(Spectrophotometric)

This protocol measures FAS activity by monitoring the oxidation of NADPH at 340 nm.
Materials:
e Purified FAS enzyme

o Assay Buffer: 1 M K2PO4 (pH 7.6)
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e Substrates: Acetyl-CoA, Malonyl-CoA

o Cofactor: NADPH

e Spectrophotometer with a heated chamber
Procedure:

e In a cuvette, prepare a reaction mixture containing the FAS enzyme, Assay Buffer, acetyl-
CoA, and NADPH in a final volume of 0.5 mL.

¢ Incubate the mixture at 37°C for 3 minutes to measure the background rate of NADPH
oxidation by monitoring the absorbance at 340 nm.

» To test inhibition, pre-incubate the enzyme with the inhibitor for a specified time before
adding the substrates.

« Initiate the FAS-dependent reaction by adding malonyl-CoA.

e Continue to monitor the decrease in absorbance at 340 nm for an additional 3 minutes to
determine the rate of NADPH oxidation.

o Calculate the FAS activity based on the rate of NADPH consumption (molar extinction
coefficient of NADPH is 6220 M-1cm-1).

o Determine the IC50 value by measuring the activity at various inhibitor concentrations.

Mandatory Visualizations
Signaling Pathway of ACLY Inhibition

The following diagram illustrates the central role of ATP-Citrate Lyase (ACLY) in cellular
metabolism and the impact of its inhibition by molecules like BMS-303141.
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ACLY signaling pathway and point of inhibition by BMS-303141.

Experimental Workflow for IC50 Determination

The diagram below outlines the general workflow for determining the half-maximal inhibitory
concentration (IC50) of an inhibitor in an enzymatic assay.
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A generalized workflow for determining the IC50 of an enzyme inhibitor.

Conclusion
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BMS-303141 is a potent inhibitor of ACLY, a key enzyme in lipid biosynthesis. The available
data, primarily its low micromolar IC50 value, indicates a strong inhibitory effect on its intended
target. For a more definitive assessment of its specificity, further studies, such as broad-panel
kinase screening or competitive binding assays against a diverse set of enzymes, would be
necessary. The provided experimental protocols offer a starting point for researchers aiming to
independently verify these findings or to characterize novel inhibitors of ACLY and FAS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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